Pinaverium bromide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pinaverium bromid umfasst mehrere Schritte. Ein Verfahren umfasst die Halogenierung von Nopol, gefolgt von einer Kondensation mit einer Bromoethanol-Alkalimetallverbindung und einer weiteren Kondensation mit dem Reaktionsprodukt von Morpholin, 2-Brom-4- und 5-Dimethoxybrombenzyl . Ein anderes Verfahren umfasst die Olefinreduktionsreaktion einer Verbindung zur Herstellung von Pinaverium bromid . Die Reaktionsbedingungen umfassen typischerweise moderate Temperaturen und die Verwendung von Katalysatoren wie Raney-Nickel .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Pinaverium bromid zielen darauf ab, die Ausbeute und Reinheit zu verbessern. Ein verbessertes Herstellungsverfahren beinhaltet die Verwendung billiger Ausgangsrohstoffe und gemäßigterer Reaktionsbedingungen, was den Bedarf an Ausrüstung reduziert und die Entstehung von Nebenwirkungen und Verunreinigungen minimiert . Die Reinheit des durch dieses Verfahren hergestellten Produkts kann 99,8 Prozent erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen: Pinaverium bromid durchläuft verschiedene chemische Reaktionen, darunter Substitutionsreaktionen und Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Pinaverium bromid verwendet werden, sind Bromoethanol, Morpholin und 2-Brom-4,5-Dimethoxybrombenzyl . Die Reaktionen werden typischerweise bei moderaten Temperaturen unter Verwendung von Katalysatoren wie Raney-Nickel durchgeführt .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Pinaverium bromid selbst, das in hoher Reinheit und Ausbeute erhalten wird .

Wissenschaftliche Forschungsanwendungen

Pinaverium bromid hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur symptomatischen Behandlung des Reizdarmsyndroms und funktioneller Erkrankungen der Gallenwege eingesetzt . In der Chemie wird es bei der Entwicklung und Validierung spektrophotometrischer Methoden für Assay- und Auflösungsuntersuchungen verwendet . Es wurden auch Untersuchungen durchgeführt, um die therapeutischen Nachwirkungen von Pinaverium bromid beim Reizdarmsyndrom zu beurteilen .

Wirkmechanismus

Pinaverium bromid entfaltet seine Wirkung, indem es als selektiver und spezifischer spannungsabhängiger Kalziumkanalblocker wirkt, der sich an glatten Muskelzellen des Darms befindet . Durch die Hemmung des Kalziumeinstroms vermittelt es verschiedene Wirkungen auf den Magen-Darm-Trakt, darunter die Entspannung der Speiseröhre, des Magens und des Darms, die Hemmung der Darmmotorik als Reaktion auf Nahrung und die Reduktion von Kontraktionen der Gallenblase und des Sphinkters von Oddi .

Analyse Chemischer Reaktionen

Types of Reactions: Pinaverium bromide undergoes various chemical reactions, including substitution reactions and reduction reactions .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bromoethanol, morpholine, and 2-bromo-4,5-dimethoxy bromobenzyl . The reactions are typically carried out under moderate temperatures with the use of catalysts such as raney nickel .

Major Products Formed: The major product formed from these reactions is this compound itself, which is obtained in high purity and yield .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Irritable Bowel Syndrome (IBS) :

- Efficacy : Numerous studies have demonstrated that pinaverium bromide significantly improves symptoms of IBS, including abdominal pain and bowel irregularities. A systematic review indicated that this compound has a high efficacy rate in relieving IBS symptoms, with total effective rates reaching up to 96.67% when combined with cognitive behavioral therapy .

- Combination Therapy : Research has shown that combining this compound with simethicone enhances its effectiveness in treating various IBS subtypes. A nationwide study found that this combination improved abdominal pain and bloating across all IBS types after four weeks of treatment .

- Gastrointestinal Disorders :

- Case Studies :

Safety Profile

This compound is generally well-tolerated, with few reported side effects. Clinical trials have shown low incidence rates of adverse reactions, making it suitable for long-term use in patients with chronic gastrointestinal issues. Importantly, it does not exhibit anticholinergic effects or significant cardiovascular impacts, which is beneficial for elderly patients or those with cardiovascular diseases .

Comparative Efficacy

A meta-analysis comparing this compound with other treatments for IBS revealed that it outperformed placebo in symptom relief. In trials involving various dosages and combinations, this compound consistently demonstrated superior results in reducing abdominal pain and improving stool consistency compared to other conventional therapies .

Wirkmechanismus

Pinaverium bromide exerts its effects by acting as a selective and specific voltage-dependent calcium channel blocker located on intestinal smooth muscle cells . By inhibiting calcium influx, it mediates various effects on the gastrointestinal tract, including relaxation of the oesophagus, stomach, and intestines, inhibition of colonic motility in response to food, and reduction of contractions of the gallbladder and sphincter of Oddi .

Vergleich Mit ähnlichen Verbindungen

Pinaverium bromid ist einzigartig in seiner hohen Selektivität für die glatte Darm-Muskulatur und seinem dualen Wirkmechanismus, der hilft, Beschwerden und Bauchschmerzen zu behandeln, die mit funktionellen Darmbeschwerden verbunden sind . Zu ähnlichen Verbindungen gehört Trimebutinmaleat, das ebenfalls zur Behandlung des Reizdarmsyndroms eingesetzt wird . Die spezifische Wirkung von Pinaverium bromid als Kalziumkanalblocker unterscheidet es von anderen Antispasmodika .

Biologische Aktivität

Pinaverium bromide (PB) is a quaternary ammonium compound primarily used as an antispasmodic agent for gastrointestinal disorders, particularly irritable bowel syndrome (IBS). It exhibits various biological activities through its mechanism of action as a calcium channel blocker, selectively targeting smooth muscle in the gastrointestinal tract. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily acts by blocking voltage-dependent calcium channels , which inhibits calcium influx into smooth muscle cells. This action leads to muscle relaxation in the gastrointestinal tract, contributing to its antispasmodic effects. Research indicates that this compound effectively relaxes various gastrointestinal structures, including the esophagus, stomach, and intestines .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Spasmolytic Activity : Demonstrated through in vitro and in vivo studies that show significant relaxation of intestinal smooth muscle .

- Antimicrobial Properties : Recent studies suggest that this compound exhibits antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, potentially disrupting biofilm formation and enhancing the efficacy of conventional antibiotics .

- Anti-inflammatory Effects : PB has been shown to inhibit neutrophil migration and reduce reactive oxygen species (ROS) production in inflammatory models .

Irritable Bowel Syndrome (IBS)

This compound has been extensively studied for its efficacy in treating IBS. A systematic review and meta-analysis indicated that PB significantly alleviates overall IBS symptoms compared to placebo with a standardized mean difference (SMD) of 0.64 .

Key Findings from Clinical Trials :

- A study involving 100 mg PB plus 300 mg simethicone showed improvement in abdominal pain and bloating across all IBS subtypes after four weeks of treatment .

- Another trial found that PB treatment resulted in a higher percentage of clinical responders compared to placebo, with significant improvements noted in pain relief and stool consistency over a follow-up period .

Data Table: Summary of Clinical Studies on this compound

Safety Profile

This compound is generally well-tolerated with minimal side effects. Studies have shown no significant cardiovascular effects or anticholinergic side effects at therapeutic doses . Adverse events reported were comparable between treatment and control groups in clinical trials.

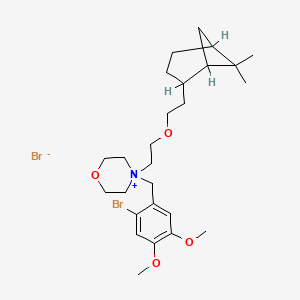

Eigenschaften

CAS-Nummer |

53251-94-8 |

|---|---|

Molekularformel |

C26H41Br2NO4 |

Molekulargewicht |

591.4 g/mol |

IUPAC-Name |

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |

InChI |

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1 |

InChI-Schlüssel |

IKGXLCMLVINENI-QOXGANSBSA-M |

SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

Isomerische SMILES |

CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

Kanonische SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

53251-94-8 |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

59995-65-2 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide Dicetel Eldicet pinaverium pinaverium bromide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.